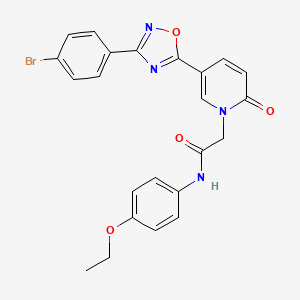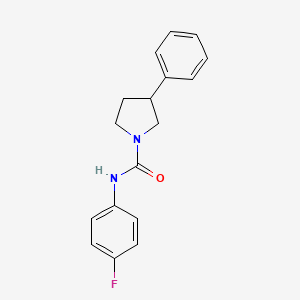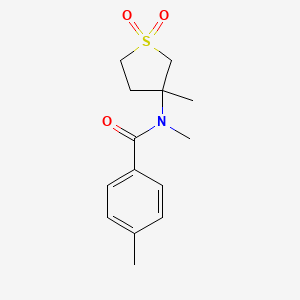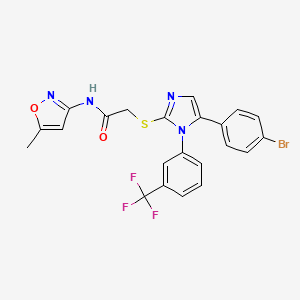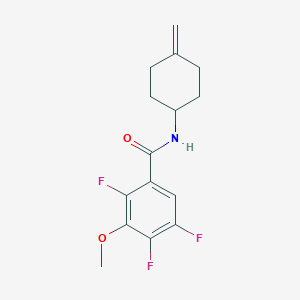
2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide is a complex organic compound characterized by its trifluoromethoxy group and a cyclohexyl ring with a methylene bridge
作用机制
Target of Action
It’s structurally similar to 2,4,5-trifluoro-3-methoxybenzoic acid, which is known to form organotin (iv) complexes . These complexes have a wide range of applications, including as catalysts in organic synthesis and as biocides in antifouling paints .
Mode of Action
Based on its structural similarity to 2,4,5-trifluoro-3-methoxybenzoic acid, it may interact with its targets to form organotin (iv) complexes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl chloride. This intermediate is then reacted with 4-methylidenecyclohexylamine under controlled conditions to form the final product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing continuous flow processes to increase production efficiency. Quality control measures are also crucial to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
Chemistry
In chemistry, 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide can be used as a building block for synthesizing more complex molecules. Its trifluoromethoxy group makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets in a specific manner, making it a useful tool for understanding biological processes.
Medicine
In medicine, derivatives of this compound can be explored for their therapeutic potential. The presence of the trifluoromethoxy group can enhance the compound's stability and bioavailability, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials and coatings. Its chemical properties can be leveraged to create products with improved performance and durability.
相似化合物的比较
Similar Compounds
Some compounds similar to 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide include:
2,4,5-Trifluoro-3-methoxybenzamide
2,4,5-Trifluoro-3-methoxybenzoic acid
N-(4-methylidenecyclohexyl)benzamide
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethoxy and cyclohexyl groups, which can impart distinct chemical and biological properties compared to its similar counterparts. This combination can enhance its stability, binding affinity, and overall effectiveness in various applications.
属性
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-8-3-5-9(6-4-8)19-15(20)10-7-11(16)13(18)14(21-2)12(10)17/h7,9H,1,3-6H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKWGUZIFGPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC2CCC(=C)CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2893370.png)



![N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2893375.png)
![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2893377.png)
![ETHYL 5-[4-(DIMETHYLSULFAMOYL)BENZOYLOXY]-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B2893378.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2893379.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2893381.png)
